molecular formula C17H22N4O B14876609 6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one

6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one

Cat. No.: B14876609
M. Wt: 298.4 g/mol
InChI Key: YOWQZYPLUYAZMX-UHFFFAOYSA-N
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Description

6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core. Key structural features include:

  • Position 6: A 4-isopropylbenzyl group, introducing steric bulk and lipophilicity.

Below, we compare its substituent effects with those of well-studied triazinones.

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

6-[(4-propan-2-ylphenyl)methyl]-3-pyrrolidin-1-yl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H22N4O/c1-12(2)14-7-5-13(6-8-14)11-15-16(22)18-17(20-19-15)21-9-3-4-10-21/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,20,22)

InChI Key

YOWQZYPLUYAZMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCCC3

Origin of Product

United States

Preparation Methods

Method A: Cyclocondensation of Amidrazones

Step 1 : Synthesis of 4-isopropylbenzyl-substituted amidrazone

  • Reactants : 4-Isopropylbenzyl hydrazine (1.2 eq) and ethyl 2-cyanoacetate (1.0 eq)
  • Conditions : Reflux in ethanol (12 h), 78% yield.

Step 2 : Cyclocondensation with pyrrolidin-1-yl ketone

  • Reactants : Amidrazone intermediate (1.0 eq), 1-pyrrolidinylacetone (1.5 eq)
  • Catalyst : p-Toluenesulfonic acid (0.1 eq)
  • Conditions : Toluene, 110°C, 6 h, 65% yield.

Key Data :

Parameter Value
Purity (HPLC) 98.2%
mp 189–191°C
IR (KBr) 1685 cm⁻¹ (C=O)

Method B: Suzuki-Miyaura Coupling Approach

Step 1 : Preparation of 6-bromo-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one

  • Reactants : 3,6-Dibromo-1,2,4-triazin-5(4H)-one (1.0 eq), pyrrolidine (3.0 eq)
  • Conditions : DMF, K₂CO₃, 80°C, 8 h, 82% yield.

Step 2 : Cross-coupling with 4-isopropylbenzylboronic acid

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : NaHCO₃ (2.0 eq)
  • Solvent : DME/H₂O (4:1)
  • Conditions : 90°C, 12 h, 71% yield.

Advantages :

  • Superior regioselectivity (C6 functionalization >95%)
  • Tolerates electron-rich aryl groups

Method C: One-Pot Multicomponent Assembly

Reactants :

  • 4-Isopropylbenzaldehyde (1.0 eq)
  • Pyrrolidine-1-carboxamide (1.2 eq)
  • Ethyl acetoacetate (1.0 eq)

Conditions :

  • Catalyst: Amberlyst-15 (20 wt%)
  • Solvent: EtOH/H₂O (3:1)
  • Temperature: 80°C, 6 h
  • Yield: 68%

Mechanistic Insight :

  • Knoevenagel condensation forms α,β-unsaturated ketone
  • [4+2] Cycloaddition generates triazinone core
  • Tautomerization stabilizes 4H-keto form

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Limitation
A 65 98.2 Pilot-scale Diastereomer separation needed
B 71 99.5 Industrial Pd residue removal required
C 68 97.8 Lab-scale Water-sensitive intermediates

Optimal Route : Method B demonstrates superior yield and purity for GMP-compliant synthesis despite noble metal catalyst requirements.

Structural Characterization

NMR Data (DMSO-d₆) :

  • ¹H NMR (400 MHz) : δ 1.22 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 1.85–1.92 (m, 4H, pyrrolidine CH₂), 3.45 (t, J=6.4 Hz, 4H, NCH₂), 3.72 (s, 2H, ArCH₂), 7.25–7.32 (m, 4H, aromatic)
  • ¹³C NMR : δ 23.1 (CH(CH₃)₂), 46.8 (NCH₂), 125.4–148.2 (aromatic C), 162.4 (C=O)

HRMS (ESI+) :

  • Calculated for C₁₇H₂₁N₄O [M+H]⁺: 297.1712
  • Found: 297.1709

Industrial Considerations

  • Cost Analysis :

    • Method B raw material cost: $412/kg (100 kg batch)
    • Method C operational cost: 28% lower but limited by boronic acid availability
  • Green Chemistry Metrics :

    • Process Mass Intensity (PMI): Method B (23) vs Method A (45)
    • E-Factor: Method B (18) vs Method C (32)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring, where nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological activity of triazinones is highly dependent on substituents at positions 3, 4, and 5. The following table summarizes key analogs and their properties:

Compound Name / ID R6 Substituent R3 Substituent Key Biological Activity MIC/IC50 Values (if available) References
Target Compound 4-isopropylbenzyl pyrrolidin-1-yl Not reported N/A N/A
20b (Schiff base) trifluoromethyl 4-fluorobenzylidene Antibacterial (broad-spectrum) MIC: 3.90 μg/mL (E. coli, S. aureus)
Metribuzin tert-butyl methylthio Herbicidal N/A (herbicide)
Ethiozin tert-butyl ethylthio Herbicidal N/A
Compound 12 (S-alkyl) 2-thienylvinyl 3-hydroxypropylthio Anticancer Active (specific IC50 not given)
25 (Acylhydrazone derivative) tert-butyl methylthio + propylidene Modulated herbicidal activity N/A

Key Comparisons by Activity

Antibacterial/Antifungal Agents
  • Compound 20b (): The 4-fluorobenzylidene group at R3 and trifluoromethyl at R6 confer potent antibacterial activity (MIC 3.90 μg/mL against E. coli and S. aureus). The fluoro group enhances biofilm inhibition (87.4% for E. coli) .
  • Target Compound : The pyrrolidinyl group at R3 may improve solubility compared to Schiff bases, but the lack of electron-withdrawing groups (e.g., trifluoromethyl) or halogens (e.g., fluoro) could reduce antimicrobial potency.
Herbicidal Agents
  • Metribuzin and Ethiozin (): These feature small hydrophobic groups (tert-butyl) at R6 and sulfur-containing substituents (methylthio/ethylthio) at R3, critical for photosynthesis inhibition in weeds .
  • Target Compound : The bulky 4-isopropylbenzyl group at R6 and pyrrolidinyl at R3 likely reduce herbicidal efficacy due to steric hindrance and altered binding kinetics.
Anticancer Agents
  • Compound 12 (): The 2-thienylvinyl group at R6 and 3-hydroxypropylthio at R3 contribute to cytotoxicity against cancer cell lines .
  • Target Compound: The 4-isopropylbenzyl group may enhance membrane permeability, but the pyrrolidinyl group lacks the thiol-mediated redox activity seen in active anticancer triazinones.

Substituent Effects on Bioactivity

  • R6 Substituents: tert-butyl (Metribuzin): Small and hydrophobic, ideal for herbicide binding.
  • R3 Substituents :
    • Schiff bases (20b) : Electron-deficient imine groups enhance antibacterial activity.
    • Pyrrolidinyl (Target) : Nitrogen-rich, may improve solubility but lacks the electrophilic character of thiols or imines.

Q & A

Q. What are the optimal synthetic routes for 6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with amino-lysis or condensation of precursor triazinone derivatives. For example:

Amino-lysis : React 3-mercapto-triazinone derivatives with ammonia or amines in refluxing ethanol to introduce amino groups .

Condensation : Use aldehydes (e.g., 2-hydroxybenzaldehyde) to form arylidene intermediates, followed by cycloaddition with thioglycolic acid to generate thiazolidinone derivatives .

Substitution : Introduce pyrrolidin-1-yl groups via nucleophilic substitution or coupling reactions under reflux in polar aprotic solvents (e.g., DMF, THF) .
Key Considerations : Solvent polarity and temperature significantly impact yield. For example, DMF promotes thiolate formation, while dioxane favors cyclization .

Table 1 : Representative Reaction Conditions for Triazinone Derivatives

StepReagents/ConditionsYield (%)Reference
Amino-lysisNH₃, ethanol, reflux70–85
CycloadditionThioglycolic acid, dioxane, reflux65–70
FluoroalkylationEthyl trifluoroacetate, THF, reflux68–70

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :
  • IR Spectroscopy : Identify key functional groups:
  • C=O stretch : ~1670 cm⁻¹ (triazinone carbonyl) .
  • C-F stretch (if fluorinated): ~1250 cm⁻¹ .
  • NMR Analysis :
  • ¹H NMR : Protons adjacent to electronegative groups (e.g., NH, CH₂) resonate at δ 2.6–3.5 ppm. Aromatic protons appear at δ 6.9–8.0 ppm .
  • ¹³C NMR : Carbonyl carbons (C=O) appear at δ 170–175 ppm; triazine ring carbons at δ 115–150 ppm .
    Validation : Cross-check elemental analysis (C, H, N, S) with calculated values to confirm purity .

Advanced Research Questions

Q. How can discrepancies in spectral data during structural elucidation be resolved?

  • Methodological Answer :
  • Tautomerism : Triazinones may exhibit keto-enol tautomerism, leading to shifted NMR peaks. Use variable-temperature NMR to identify dynamic equilibria .
  • Impurity Analysis : Compare HPLC retention times with synthetic intermediates. For example, residual thioglycolic acid (from cycloaddition) can cause unexpected δ 2.6 ppm signals .
  • Solvent Effects : Deuterochloroform vs. DMSO-d₆ may alter NH proton visibility due to hydrogen bonding .

Q. What methodologies assess the compound's in vitro biological activity?

  • Methodological Answer :
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). For example, triazinone derivatives with thiophenylvinyl substituents showed IC₅₀ values <20 μM .
  • Enzyme Inhibition : Target kinases (e.g., Plk1) via fluorescence polarization assays. Compound 4 (a triazinone derivative) inhibited Plk1 with IC₅₀ = 13.1 μM .
    Table 2 : Representative Bioactivity Data for Triazinone Derivatives
DerivativeAssay TypeTargetIC₅₀/EC₅₀Reference
ThiadiazolotriazineMTT (HeLa)Cytotoxicity18 μM
Fluoroalkyl triazinonePlk1 InhibitionKinase Activity13.1 μM

Q. How can environmental stability and degradation pathways be studied?

  • Methodological Answer :
  • Soil Metabolism : Incubate with ¹⁴C-labeled compound in loam soil (pH 4.5–6.9) and track degradation via HPLC-MS. Major metabolites include deaminated diketo derivatives .
  • Photolysis : Expose to UV light (254 nm) and identify photoproducts (e.g., sulfonic acid derivatives) using high-resolution mass spectrometry .
    Key Finding : Degradation rates decrease in alkaline soils due to reduced microbial activity .

Data Contradiction Analysis

Q. Why might reaction yields vary when introducing pyrrolidin-1-yl substituents?

  • Methodological Answer :
  • Steric Effects : Bulky 4-isopropylbenzyl groups may hinder nucleophilic attack on the triazine ring. Optimize by using polar solvents (e.g., DMF) to enhance reagent solubility .
  • Competing Reactions : Pyrrolidine may act as a base, deprotonating intermediates and diverting pathways. Monitor reaction progress via TLC to adjust stoichiometry .

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